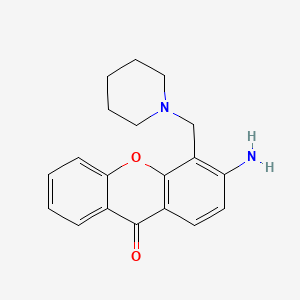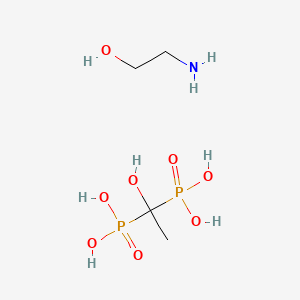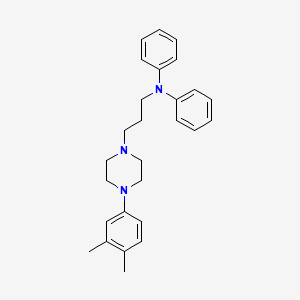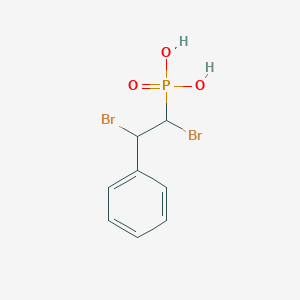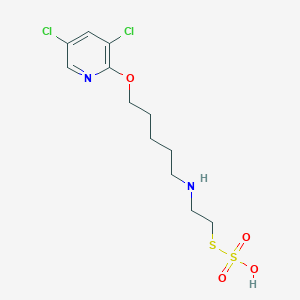
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound known for its unique structure and properties This compound features a pyridyloxy group, which is a derivative of pyridine, and a thiosulfate group, which is a sulfur-containing functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyridyloxy intermediate: This step involves the reaction of 3,5-dichloropyridine with an appropriate alkylating agent to introduce the pyridyloxy group.
Introduction of the pentyl chain: The intermediate is then reacted with a pentylamine derivative to form the desired pentyl chain.
Thiosulfate addition: Finally, the compound is treated with thiosulfate under controlled conditions to introduce the thiosulfate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atoms in the pyridyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted pyridyloxy compounds.
Applications De Recherche Scientifique
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pyridyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((5-(3,5-Dichloropyridin-2-yl)oxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Uniqueness
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the pyridyloxy and thiosulfate groups allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial contexts.
Propriétés
Numéro CAS |
40771-32-2 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O4S2 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
3,5-dichloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H18Cl2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19) |
Clé InChI |
CJECIMVYFNJMEE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)OCCCCCNCCSS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
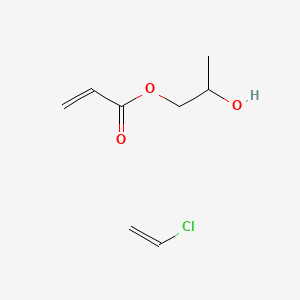
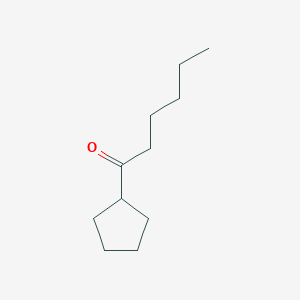
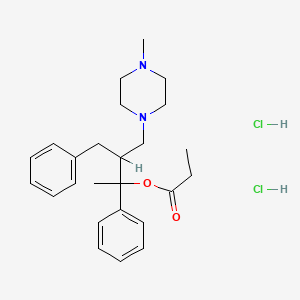
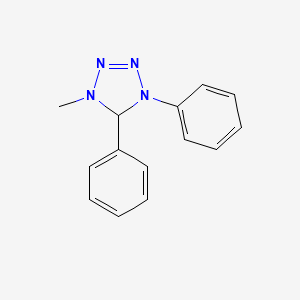
methanone](/img/structure/B14652672.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

